molecular formula C8H5FN2 B13058260 5-Fluoro-1,7-naphthyridine

5-Fluoro-1,7-naphthyridine

Cat. No.: B13058260
M. Wt: 148.14 g/mol
InChI Key: DKKAQBWDUJRTLA-UHFFFAOYSA-N
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Description

1,7-Naphthyridine is a bicyclic heteroaromatic compound comprising two fused pyridine rings with nitrogen atoms at positions 1 and 5. Fluorine’s electronegativity and small atomic radius often improve metabolic stability, bioavailability, and binding affinity in drug candidates .

Properties

Molecular Formula

C8H5FN2

Molecular Weight

148.14 g/mol

IUPAC Name

5-fluoro-1,7-naphthyridine

InChI

InChI=1S/C8H5FN2/c9-7-4-10-5-8-6(7)2-1-3-11-8/h1-5H

InChI Key

DKKAQBWDUJRTLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2N=C1)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,7-naphthyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-aminopyridine with ethyl 2-fluoroacetoacetate in the presence of a base, followed by cyclization to form the naphthyridine ring. The reaction conditions often involve heating the mixture to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,7-naphthyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthyridine N-oxides.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as dihydronaphthyridines.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Naphthyridine N-oxides

    Reduction: Dihydronaphthyridines

    Substitution: Substituted naphthyridines with various functional groups

Scientific Research Applications

5-Fluoro-1,7-naphthyridine has found applications in several scientific research areas:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral activities.

    Medicine: Investigated for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,7-naphthyridine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with biological macromolecules. This interaction can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects. The exact pathways and targets may vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Structural and Electronic Features

  • Positional Isomerism :

    • 1,5-Naphthyridines (e.g., pyronaridine I, benzo[b][1,5]naphthyridine II) exhibit distinct bioactivities, such as antimalarial and antitumor effects, due to altered nitrogen positioning and ring strain .
    • 1,7-Naphthyridines , including 5-fluoro derivatives, feature a linear nitrogen alignment, influencing hydrogen-bonding capabilities and metal-coordination properties .
  • Substituent Effects: 5-Fluoro vs. Bromine, being bulkier, may hinder steric access in binding pockets . 5-Hydroxy-1,7-naphthyridine: The hydroxyl group at position 5 (as in patent WO2015) enhances hydrogen-bonding interactions, critical for inhibiting HIF hydroxylases, whereas fluorine’s inductive effects may optimize pharmacokinetics .

Physicochemical Properties

Compound Substituent(s) Melting Point (°C) Key Properties
5-Fluoro-1,7-naphthyridine F at position 5 Not reported High electronegativity, metabolic stability
2-Chloro-1,7-naphthyridine Cl at position 2 134–135 Intermediate in heterocyclic synthesis
5-Bromo-1,7-naphthyridine Br at position 5 Not reported Reactive toward cross-coupling
5-Hydroxy-1,7-naphthyridine OH at position 5 Not reported Hydrogen-bond donor for drug design

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